molecular formula C22H20N2O4S B384894 4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one CAS No. 618872-86-9

4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

Cat. No.: B384894
CAS No.: 618872-86-9
M. Wt: 408.5g/mol
InChI Key: CTGFAOQASIQQAQ-UHFFFAOYSA-N
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Description

Infrared Spectroscopy (IR)

  • ν(O–H) : 3280 cm⁻¹ (broad, hydroxyl) .
  • ν(C=O) : 1725 cm⁻¹ (pyrrolone lactam), 1680 cm⁻¹ (thiophene carbonyl) .
  • ν(C–N) : 1550 cm⁻¹ (isoxazole ring) .

Nuclear Magnetic Resonance (NMR)

Table 2 : Key ¹H NMR shifts (500 MHz, CDCl₃) .

Proton Environment δ (ppm) Multiplicity
Pyrrolone C4–OH 10.72 s
Thiophene H3/H4 7.85 dd (J = 5.0, 1.2 Hz)
Isoxazole H4 6.45 s
Para-isopropylphenyl CH(CH₃)₂ 1.25 septet (J = 6.8 Hz)

¹³C NMR data confirm carbonyl carbons at δ 192.3 (thiophene) and δ 178.9 (pyrrolone) .

UV-Vis Spectroscopy

  • λₘₐₓ : 285 nm (π→π* transition, conjugated pyrrolone-thiophene system) .
  • Molar absorptivity (ε): 12,400 L·mol⁻¹·cm⁻¹ in methanol .

Research Significance

This compound’s structural complexity and electronic profile suggest potential applications in medicinal chemistry, particularly as a kinase inhibitor scaffold . Its synthetic accessibility (via [3+2] cycloaddition of isoxazole precursors ) and tunable substituents make it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-12(2)14-6-8-15(9-7-14)19-18(20(25)16-5-4-10-29-16)21(26)22(27)24(19)17-11-13(3)28-23-17/h4-12,19,26H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGFAOQASIQQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, thiophenfurine, a related compound, has shown cytotoxic effects against various cancer cell lines, including human promyelocytic leukemia HL-60 and human colon cancer cells . The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor. For example, compounds with oxazole and thiophene moieties have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Inhibition of this enzyme is crucial for developing treatments for hyperpigmentation disorders .

Apoptosis Induction

The induction of apoptosis in cancer cells can occur through various pathways. Compounds similar to this compound have been shown to activate caspases and alter mitochondrial membrane potential, leading to programmed cell death .

Tyrosinase Inhibition

Inhibition of tyrosinase can be quantified using IC50 values. For instance, related compounds have demonstrated IC50 values ranging from nanomolar to micromolar concentrations, indicating their potency as tyrosinase inhibitors . The presence of hydroxyl groups in the structure often enhances inhibitory activity.

Study on Antitumor Effects

A study conducted on a series of pyrrole derivatives revealed that those containing thiophene rings exhibited enhanced cytotoxicity against cancer cell lines. The study highlighted that the introduction of specific substituents could significantly modulate biological activity .

Tyrosinase Inhibition Assay

In another investigation focusing on enzyme inhibition, a comparative analysis was conducted among various phenolic compounds. The results indicated that compounds with similar structural features to this compound had superior tyrosinase inhibition compared to traditional inhibitors like kojic acid .

Data Summary

Activity IC50 Value (μM) Reference
Tyrosinase Inhibition0.51 ± 0.00
Cytotoxicity (HL-60 Cells)Not specified

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

Compound A : 1-(4-Chlorophenyl)-2-Methyl-2-Phenyl-5-(Thiophen-2-Yl)-1,2-Dihydro-3H-Pyrrol-3-One

  • Core : Pyrrol-3-one (lactam at position 3).
  • Substituents : 4-chlorophenyl (electron-withdrawing), phenyl, and thiophene groups.
  • Key Differences: The target compound has a pyrrol-5-one core (lactam at position 5), a para-isopropylphenyl (electron-donating), and a thiophene-2-carbonyl (vs. simple thiophene).

Compound B : 4-(1-Benzofuran-2-Ylcarbonyl)-5-(4-Ethylphenyl)-3-Hydroxy-1-{5-[(4-Methylbenzyl)Sulfanyl]-1,3,4-Thiadiazol-2-Yl}-1,5-Dihydro-2H-Pyrrol-2-One

  • Core : Pyrrol-2-one (lactam at position 2).
  • Substituents : Benzofuran carbonyl, ethylphenyl, and thiadiazole groups.
  • Key Differences : The lactam position (2 vs. 5) and substituent types (benzofuran vs. oxazole) influence solubility and binding modes. The thiadiazole group in Compound B may enhance hydrogen bonding compared to the target’s oxazole .

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) ~497.5 (estimated) 383.87 (C21H17ClN2OS) 567.68 (C31H25N3O4S2)
LogP (Predicted) ~3.8 (high lipophilicity) ~3.2 ~4.1
Hydrogen Bond Donors 1 (hydroxyl) 0 1 (hydroxyl)
Key Functional Groups Oxazole, thiophene carbonyl Chlorophenyl, thiophene Benzofuran, thiadiazole

The target’s para-isopropylphenyl group increases LogP compared to Compound A’s chlorophenyl, suggesting enhanced membrane permeability. The thiophene-2-carbonyl group may improve binding specificity compared to Compound B’s benzofuran carbonyl .

Pharmacological Implications

  • Target Compound : The oxazole and thiophene carbonyl groups may enhance kinase inhibition or GPCR modulation, as seen in similar pyrrolones .
  • Compound A : Demonstrates activity in preliminary pharmacological screens, attributed to its thiophene and chlorophenyl motifs .
  • Compound B : Thiadiazole and benzofuran groups are associated with antimicrobial and anti-inflammatory effects .

Crystallographic and Computational Insights

  • Structural Planarity : Compounds with fluorophenyl groups (e.g., ) exhibit partial planarity, while the target’s isopropyl group may induce steric hindrance, affecting crystal packing .
  • Computational Tools : Multiwfn () could elucidate electron localization differences between the target and Compound A’s thiophene vs. thiophene carbonyl .

Preparation Methods

Knoevenagel Condensation and Lactamization

A diketone precursor, such as ethyl 3-oxo-4-(thiophene-2-carbonyl)butanoate, undergoes Knoevenagel condensation with 4-propan-2-ylbenzaldehyde to form an α,β-unsaturated ketone intermediate. Subsequent lactamization with hydroxylamine or a primary amine yields the pyrrolone scaffold.

Representative Procedure :

  • Dissolve 4-propan-2-ylbenzaldehyde (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol.

  • Add piperidine (0.1 eq) as a base and reflux at 80°C for 6 hours.

  • Cool to room temperature, acidify with HCl (1M), and extract with dichloromethane.

  • Reflux the isolated α,β-unsaturated ketone with hydroxylamine hydrochloride (1.5 eq) in acetic acid for 12 hours to form the lactam.

Key Data :

ParameterValue
Yield (lactam)68–72%
Purity (HPLC)>95%
Characterization1H^1H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.2 Hz, 2H), 5.21 (s, 1H), 2.91 (m, 1H), 1.28 (d, J=6.8 Hz, 6H).

Introduction of the 5-Methyl-1,2-Oxazol-3-yl Group

Cycloaddition Approach

The oxazole ring is constructed via a [3+2] cycloaddition between a nitrile and a carbonyl compound. Pre-functionalization of the pyrrolone nitrogen with propargylamine enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with methyl isocyanide.

Optimized Conditions :

  • React pyrrolone intermediate (1.0 eq) with propargylamine (1.2 eq) in DMF at 60°C for 4 hours.

  • Add methyl isocyanide (1.5 eq), CuI (0.1 eq), and DIPEA (2.0 eq) in THF. Stir at room temperature for 24 hours.

Key Data :

ParameterValue
Yield (oxazole)58–63%
Reaction Time24 hours
CharacterizationIR (KBr): 1675 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Thiophene-2-Carbonyl Moiety Installation

Friedel-Crafts Acylation

Direct acylation of the pyrrolone enol position using thiophene-2-carbonyl chloride under Friedel-Crafts conditions.

Procedure :

  • Dissolve the pyrrolone intermediate (1.0 eq) in anhydrous dichloromethane.

  • Add AlCl₃ (2.5 eq) and cool to 0°C.

  • Slowly add thiophene-2-carbonyl chloride (1.3 eq) and stir for 3 hours.

  • Quench with ice-water, extract with DCM, and purify via silica gel chromatography.

Key Data :

ParameterValue
Yield65–70%
Regioselectivity>90% para-acylation
Characterization13C^{13}C NMR (100 MHz, CDCl₃): δ 190.2 (C=O), 142.3 (thiophene C2).

Final Functionalization and Purification

Deprotection and Crystallization

The hydroxy group at position 4 is often protected as a silyl ether during earlier steps. Final deprotection with tetrabutylammonium fluoride (TBAF) yields the free hydroxyl group.

Purification Protocol :

  • Dissolve the crude product in hot ethanol (10 mL/g).

  • Add activated charcoal (10% w/w) and reflux for 30 minutes.

  • Filter through Celite and cool to 4°C for crystallization.

  • Isolate crystals via vacuum filtration and dry under reduced pressure.

Key Data :

ParameterValue
Purity (Final)99.2% (HPLC)
Melting Point214–216°C
Recovery85–88%

Challenges and Optimization Strategies

Regioselectivity in Acylation

Competing acylation at the pyrrolone nitrogen or oxazole oxygen necessitates careful choice of Lewis acids. Switching from AlCl₃ to FeCl₃ improves para-selectivity to 95%.

Oxazole Ring Stability

The 1,2-oxazole ring is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents (e.g., THF instead of EtOH) prevent decomposition .

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